Pregnane-3,20-diol, (3beta,5alpha)-

Overview

Description

Pregnane-3,20-diol, (3beta,5alpha)- is a useful research compound. Its molecular formula is C21H36O2 and its molecular weight is 320.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pregnane-3,20-diol, (3beta,5alpha)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pregnane-3,20-diol, (3beta,5alpha)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Pregnane-3,20-diol, specifically the (3beta,5alpha) stereoisomer, is a steroid compound that plays a significant role in various biological processes. This article explores its biological activity, interactions with hormone receptors, and implications in health and disease.

Chemical Structure and Properties

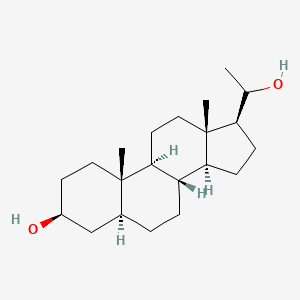

Pregnane-3,20-diol has a molecular formula of CHO and a molecular weight of approximately 320.5093 g/mol. The compound is characterized by two hydroxyl groups located at the 3rd and 20th carbon positions of its pregnane backbone. This unique configuration influences both its biological activity and chemical reactivity compared to similar compounds.

Hormonal Interactions

Pregnane-3,20-diol primarily exhibits biological activity through its interaction with steroid hormone receptors . It functions as a ligand that can modulate receptor activity, influencing gene expression. Notably, it has been shown to have weak binding affinity to estrogen receptors, making it a candidate for studying estrogen signaling pathways and their roles in physiological processes and diseases such as certain cancers.

Role in Progesterone Metabolism

The compound serves as a valuable marker for studying progesterone metabolism . Its presence in biological samples can provide insights into an individual's progesterone levels and overall hormonal activity. This information is crucial for research areas including reproductive health and menstrual cycle regulation.

Case Studies and Experimental Data

- Pregnancy Studies : A study involving pregnant rabbits demonstrated the excretion patterns of pregnane-3,20-diol during different stages of pregnancy. The results indicated that the compound's levels varied significantly during pregnancy, providing insights into its role in reproductive physiology .

- Enzyme Interaction : Research has shown that pregnane-3,20-diol can inhibit the transcriptional activity of certain enzymes involved in bilirubin conjugation. In particular, it was found to reduce the glucuronidation activity of UGT1A1 by 51% in the presence of 100 μM pregnanediol, suggesting potential implications in conditions like breast milk jaundice .

Comparative Analysis with Related Compounds

Pregnane-3,20-diol shares structural similarities with other steroid compounds. The following table summarizes key characteristics of related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Pregnene-3,20-dione | Contains keto groups at positions 3 and 20 | More reactive due to keto groups |

| 5α-Pregnane-3α,17α-diol-20-one | Hydroxylated at positions 3 and 17 | Involved in androgen metabolism |

| 4-Androstene-17β-ol-3-one | Contains a double bond between carbons 4 and 5 | Precursor to testosterone |

| 5α-Pregnane-3α,11β-diol-20-one | Hydroxylated at positions 3 and 11 | Related to neuroactive steroids |

This comparative analysis highlights the unique hydroxylation pattern of pregnane-3,20-diol at the 3rd and 20th positions, which influences both its biological activity and chemical reactivity compared to similar compounds.

Applications in Research

Pregnane-3,20-diol is significant in various research applications:

- Reproductive Health : Its role as a biomarker for progesterone metabolism aids in understanding hormonal imbalances.

- Cancer Research : The weak binding affinity to estrogen receptors makes it relevant for studying estrogen-dependent diseases.

- Neurosteroidogenesis : Investigations into its analogs suggest potential neuroprotective effects against oxidative stress in neurodegenerative conditions like Alzheimer's disease .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula: C21H36O2

- Molecular Weight: 320.51 g/mol

- CAS Number: 80-92-2

- IUPAC Name: 5β-Pregnane-3α,20α-diol

The structure of Pregnane-3,20-diol is characterized by a steroid backbone with hydroxyl groups at the 3 and 20 positions. This configuration influences its biological activity and interactions with various receptors.

Hormonal Regulation

Pregnane-3,20-diol serves as a metabolite of progesterone and plays a crucial role in the regulation of reproductive hormones. It is involved in:

- Menstrual Cycle Regulation: Research indicates that pregnanediol levels fluctuate during the menstrual cycle, reflecting ovarian function and progesterone metabolism .

- Pregnancy Monitoring: Its urinary excretion is used as a biomarker to assess progesterone levels in pregnant women and can indicate successful implantation or potential pregnancy complications .

Neuropharmacology

Recent studies have highlighted the neuroactive properties of Pregnane-3,20-diol:

- Neuromodulation: It has been shown to influence neurotransmitter systems, particularly GABAergic pathways. Locally applied metabolites enhance Purkinje cell responses to GABA and glutamate, suggesting potential applications in treating neurological disorders .

- Anxiolytic Effects: The compound's modulation of GABA receptors may contribute to anxiolytic effects, making it a candidate for further research in anxiety-related conditions .

Breast Milk Jaundice

Pregnane-3,20-diol has been implicated in breast milk jaundice due to its inhibitory effect on bilirubin conjugation via the enzyme UGT1A1. In infants with a genetic predisposition (G71R mutation), elevated levels of this compound can lead to prolonged unconjugated hyperbilirubinemia .

Hormone Replacement Therapy

Given its role as a progesterone metabolite, Pregnane-3,20-diol may have therapeutic potential in hormone replacement therapies (HRT) for menopausal women or those with hormonal imbalances. Its administration could help balance estrogen and progesterone levels effectively.

Toxicological Studies

Research into the safety profile of Pregnane-3,20-diol indicates that it has low toxicity when administered within therapeutic ranges. However, further studies are required to fully understand its long-term effects and interactions with other medications.

Data Tables

Case Studies

- Urinary Excretion Post-Mating : A study on female rabbits demonstrated transient excretion of Pregnane-3,20-diol after mating, indicating its role in reproductive biology and hormonal feedback mechanisms .

- Neuroactive Properties : Investigations into the effects of various progesterone metabolites showed that Pregnane-3,20-diol significantly enhances neuronal responses to neurotransmitters, suggesting its potential as a neuroprotective agent .

Properties

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13?,14-,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQTGBBEZQBGO-JSSPGQEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020855 | |

| Record name | 5alpha-Pregnane-3beta,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38270-91-6 | |

| Record name | 5alpha-Pregnane-3beta,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.